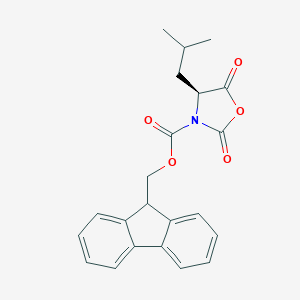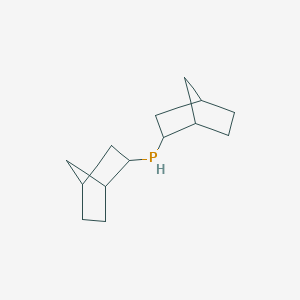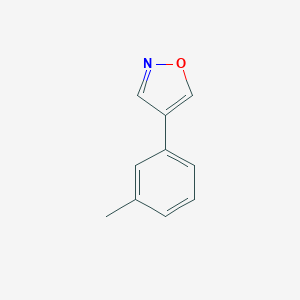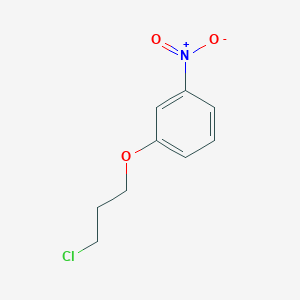
1-(3-Chloropropoxy)-3-nitrobenzene
Vue d'ensemble
Description
1-(3-Chloropropoxy)-3-nitrobenzene is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
Isotopic Abundance and Biofield Energy
A study on 1-Chloro-3-nitrobenzene (3-CNB), a related compound to 1-(3-Chloropropoxy)-3-nitrobenzene, investigated the impact of biofield energy treatment on isotopic abundance ratios. The research found significant changes in the isotopic abundance ratios (PM+1/PM, PM+2/PM, PM+3/PM) in treated samples. This suggests potential alterations in physicochemical and thermal properties, which could be relevant for the synthesis of pharmaceuticals, agricultural chemicals, dyes, and industrial chemicals (Trivedi et al., 2016).
Nitro Aromatic Compounds Reduction
Research on the reduction of nitro aromatic compounds (NACs) like nitrobenzene by zero-valent iron metal under anaerobic conditions has been conducted. This process, which leads to the formation of aniline with nitrosobenzene as an intermediate, could be relevant for environmental remediation of similar compounds (Agrawal & Tratnyek, 1996).
Photophysics and Photochemistry
A study on nitrobenzene, the simplest nitroaromatic compound, revealed complex photophysics and photochemistry. Understanding these properties, including the lack of fluorescence and phosphorescence emission due to accessible conical intersections, is crucial for designing materials and processes in various industrial applications (Giussani & Worth, 2017).
Quenching of Chlorophyll A by Nitrobenzene
Nitrobenzene has been found to quench the excitation of chlorophyll a in vivo, indicating a potential impact on photosynthetic processes. This research could be relevant for understanding the environmental impact of nitroaromatic compounds on plant life (Papageorgiou, Tsimilli-Michael, & Isaakidou, 1975).
Electrosynthesis and Electron Transfer
Studies on the electrosynthesis and electron transfer involving nitrobenzene derivatives show potential applications in electrochemistry and materials science. These findings can aid in the development of new electrochemical processes and materials (Asfandiarov et al., 2007).
Other Related Studies
- Reduction of iodine in nitrobenzene (Mirčeski & Scholz, 2002)
- Luminescent metal–organic framework detecting nitrobenzene (Xu et al., 2020)
- Biological detoxification of 3-chloronitrobenzene wastewater (Brookes & Livingston, 1994)
Orientations Futures
Please note that this information is based on similar compounds and may not directly apply to “1-(3-Chloropropoxy)-3-nitrobenzene”. For accurate information, specific studies on “1-(3-Chloropropoxy)-3-nitrobenzene” would be needed.
Propriétés
IUPAC Name |
1-(3-chloropropoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVHZIRZPUPODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431847 | |
| Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-3-nitrobenzene | |
CAS RN |
132636-13-6 | |
| Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

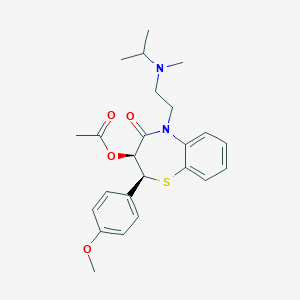
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
